N-(4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)morpholine-4-carboxamide
Description
N-(4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}phenyl)morpholine-4-carboxamide is a synthetic compound characterized by a morpholine-4-carboxamide group linked to a phenyl ring, which is further connected to a 4-fluorophenyl-substituted piperazine moiety via a carbonyl bridge. This structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for pharmacological exploration, particularly in targeting receptors such as serotonin or dopamine receptors due to the piperazine moiety .
Properties
Molecular Formula |
C22H25FN4O3 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]morpholine-4-carboxamide |
InChI |
InChI=1S/C22H25FN4O3/c23-18-3-7-20(8-4-18)25-9-11-26(12-10-25)21(28)17-1-5-19(6-2-17)24-22(29)27-13-15-30-16-14-27/h1-8H,9-16H2,(H,24,29) |
InChI Key |
PLDKDQRFMWTZEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)NC(=O)N4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)morpholine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperazine and morpholine intermediates. The reaction conditions often include:
Formation of Piperazine Intermediate: The piperazine ring is synthesized by reacting 4-fluoroaniline with ethylene glycol in the presence of a catalyst.
Formation of Morpholine Intermediate: The morpholine ring is prepared by reacting diethanolamine with a suitable dehydrating agent.
Coupling Reaction: The piperazine and morpholine intermediates are coupled using a carbonylating agent such as phosgene or triphosgene to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)morpholine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry and Drug Design
The compound is primarily studied for its role as a potential therapeutic agent. Its structure suggests that it may interact with various biological targets, particularly in the central nervous system (CNS). Piperazine derivatives are known for their diverse pharmacological profiles, including antipsychotic, antidepressant, and anxiolytic activities.
Anticancer Activity
Research indicates that piperazine derivatives exhibit significant anticancer properties. A study highlighted that compounds with similar structures to N-(4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)morpholine-4-carboxamide showed cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (SK-LU-1), and liver (HepG2) cancer cells. The cytotoxicity was attributed to the ability of these compounds to induce apoptosis in cancer cells, making them promising candidates for further development in cancer therapy .
Neuropharmacological Applications
The piperazine moiety is frequently associated with neuropharmacological activity. Compounds similar to this compound have been investigated for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This makes them potential candidates for treating psychiatric disorders such as schizophrenia and depression. The presence of fluorine in the phenyl ring may enhance the compound's affinity for specific receptors, improving its efficacy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic potential. The incorporation of various substituents on the piperazine ring and the morpholine structure can significantly influence biological activity. For instance:
| Substituent | Effect on Activity |
|---|---|
| Fluorine | Increases lipophilicity and receptor affinity |
| Carbonyl group | Enhances interaction with biological targets |
| Morpholine | Provides structural rigidity and stability |
This table summarizes how modifications to the compound can alter its pharmacological properties, guiding future synthesis efforts.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of similar compounds:
- A study published in ACS Omega reported that derivatives of piperazine demonstrated effective COX-II inhibitory activity, suggesting anti-inflammatory properties alongside anticancer effects .
- Another research article focused on Mannich bases derived from piperazine, revealing their potential as potent anticancer agents with IC50 values significantly lower than standard chemotherapy drugs like 5-fluorouracil .
Mechanism of Action
The mechanism of action of N-(4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Substituting morpholine with pyrrolidine () introduces a five-membered ring, altering steric and electronic properties.
Derivatives with Modified Piperazine Cores
Compounds with piperazine rings modified at different positions demonstrate variability in physicochemical properties:
Key Observations :
- Electron-withdrawing groups (e.g., nitro in Compound 7) enhance thermal stability, as seen in higher melting points of nitrated analogs .
- Halogenated aryl groups (e.g., 4-chlorophenyl in ) may improve lipophilicity and membrane permeability .
Functional Group Impact on Bioactivity
While direct bioactivity data for the target compound are absent, structurally related compounds provide insights:
- 4-Hydroxyquinazoline derivatives (A2–A6) in exhibit moderate to high yields (45–57%) and melting points (~190–200°C), suggesting that electron-deficient aryl groups enhance crystallinity .
- Pyrimidine-5-carboxamide derivatives (13a–13c) in show high purity (>98%) and variable yields (58–65%), indicating that steric bulk (e.g., trifluoromethyl in 13a) may slightly reduce reaction efficiency .
Biological Activity
N-(4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)morpholine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
Antimicrobial Activity
Research indicates that derivatives of piperazine compounds, including this compound, exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria.
Minimum Inhibitory Concentration (MIC) Values:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 |
| Enterococcus faecalis | 62.5 |
These values suggest that the compound possesses bactericidal activity, inhibiting protein synthesis and affecting nucleic acid production pathways .
Antifungal Activity
In addition to its antibacterial properties, the compound has demonstrated antifungal activity against Candida species. Its effectiveness in inhibiting biofilm formation is particularly noteworthy.
Biofilm Inhibition Concentration (BIC):
| Fungal Strain | BIC (µg/mL) |
|---|---|
| Candida albicans | 31.108 |
This indicates a strong potential for use in treating infections associated with biofilms, which are notoriously difficult to eradicate .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Inhibition of Protein Synthesis: The compound disrupts the synthesis pathways, leading to cell death in susceptible bacteria.
- Quorum Sensing Inhibition: It reduces the communication between bacterial cells, which is crucial for biofilm formation and maintenance .
Study 1: Efficacy Against MRSA
A study evaluated the efficacy of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a significant reduction in biofilm formation at concentrations as low as 62.216 µg/mL compared to standard treatments like ciprofloxacin .
Study 2: Antifungal Properties
Another investigation focused on the antifungal properties of the compound against Candida albicans. The study found that it effectively inhibited biofilm formation by up to 75% at MIC concentrations, outperforming traditional antifungal agents like fluconazole .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
